meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)
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Overview
Description
meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II): is a porphyrin compound that contains a nickel ion at its core. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. It appears as a black crystalline or powdery substance and is relatively stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) typically involves the reaction of meso-Tetrakis(4-chlorophenyl)porphyrin with nickel chloride in an appropriate solvent. The reaction conditions can be adjusted based on the desired yield and purity. Common solvents used include dimethyl sulfoxide and methanol .
Industrial Production Methods: Industrial production of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of functionalized porphyrins .
Scientific Research Applications
meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exerts its effects involves its ability to interact with various molecular targets. The nickel ion at the core of the porphyrin ring can coordinate with different ligands, facilitating various chemical reactions. This coordination ability is crucial for its catalytic activity and its role in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .
Comparison with Similar Compounds
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II): Similar in structure but contains a copper ion instead of nickel.
meso-Tetrakis(4-methoxyphenyl)porphyrin-Cd(II): Contains cadmium and has different electronic properties.
meso-Tetrakis(4-carboxyphenyl)porphyrin: Used in cancer diagnostics and has different functional groups.
Uniqueness: meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) is unique due to its specific electronic properties imparted by the nickel ion. These properties make it particularly effective as a catalyst and in photodynamic therapy .
Properties
Molecular Formula |
C44H26Cl4N4Ni |
---|---|
Molecular Weight |
811.2 g/mol |
IUPAC Name |
nickel;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H; |
InChI Key |
GSCAZALWBWGJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Ni] |
Origin of Product |
United States |
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